Cas no 41849-35-8 (10-hydroxy aconitine)

10-Hydroxy aconitine is a diterpenoid alkaloid derived from Aconitum species, known for its complex structure and bioactive properties. As a modified aconitine derivative, it exhibits distinct pharmacological characteristics, including potential interactions with voltage-gated sodium channels. Its hydroxyl group at the C-10 position enhances polarity, influencing solubility and binding affinity compared to parent compounds. This compound is of interest in research due to its structural specificity, which may contribute to studies on alkaloid metabolism, toxicity mechanisms, or targeted modifications for pharmacological applications. High-purity 10-hydroxy aconitine is typically utilized in analytical standards, biochemical assays, and structure-activity relationship investigations. Proper handling is essential due to its potential bioactivity.
10-hydroxy aconitine structure
10-hydroxy aconitine structure
商品名:10-hydroxy aconitine
CAS番号:41849-35-8
MF:C34H47NO12
メガワット:661.7365
CID:2016684
PubChem ID:78358522

10-hydroxy aconitine 化学的及び物理的性質

名前と識別子

    • (?)-(A-b)-8beta-acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy-1alpha,6alpha,16beta,18-tetramethoxyaconitane
    • 10-OH-aconitine
    • aconifine
    • 10-Hydroxy aconitine
    • 8beta-Acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy-1alpha,6alpha,16beta-trimethoxy-4beta-(methoxymethylene)aconitane
    • Nagarine
    • Nagarine (C34 alkaloid)
    • [(1R,2S,3S,4R,5S,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-Acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18
    • CID 138399546
    • STL578237
    • [(1R,2S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-tr
    • 41849-35-8
    • CHEMBL2062833
    • [(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
    • 10-Hydroxyaconitine
    • Q27105662
    • C08655
    • Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, 8-acetate 14-benzoate, (1-alpha,3-alpha,6-alpha,14-alpha,15-alpha,16-beta)-
    • SCHEMBL2426944
    • CHEBI:2429
    • 20-ethyl-3,10,13,15alpha-tetrahydroxy-1alpha,6alpha,16beta-trimethoxy-4-(methoxymethyl)aconitane-8,14alpha-diyl 8-acetate 14-benzoate
    • akonifine
    • 8beta-Acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy- 1alpha,6alpha,16beta-trimethoxy-4beta-(methoxymethylene)aconitane
    • [(1R,2S,3S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
    • AKOS030501776
    • Aconifine
    • 10-hydroxy aconitine
    • インチ: 1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22?,23?,24?,25-,26+,27?,28+,30+,31-,32+,33-,34+/m1/s1
    • InChIKey: GMSKTJVHWUUOMY-GZONWRODSA-N
    • ほほえんだ: O([H])[C@@]12C([H])([H])[C@@]3([C@]([H])([C@@]([H])([C@@](C1([H])C3([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)([C@@]1([H])C([H])(C3([H])[C@@]4(C([H])([H])OC([H])([H])[H])[C@@]([H])(C([H])([H])[C@@]([H])([C@@]23[C@]1([H])N(C([H])([H])C([H])([H])[H])C4([H])[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC(C([H])([H])[H])=O)O[H])OC([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 661.309826g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.8
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 13
  • 回転可能化学結合数: 11
  • どういたいしつりょう: 661.309826g/mol
  • 単一同位体質量: 661.309826g/mol
  • 水素結合トポロジー分子極性表面積: 174Ų
  • 重原子数: 47
  • 複雑さ: 1260
  • 同位体原子数: 0
  • 原子立体中心数の決定: 15
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 661.7

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 198-200 ºC
  • ふってん: 745.2°C at 760 mmHg
  • フラッシュポイント: 404.5°C
  • 屈折率: 1.626
  • ようかいど: 極微溶性(0.59 g/l)(25ºC)、
  • PSA: 173.68000
  • LogP: -0.29910
  • じょうきあつ: 0.0±2.6 mmHg at 25°C

10-hydroxy aconitine セキュリティ情報

10-hydroxy aconitine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H750085-5mg
10-Hydroxy Aconitine
41849-35-8
5mg
$821.00 2023-05-18
TRC
H750085-10mg
10-Hydroxy Aconitine
41849-35-8
10mg
$1481.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H934828-5mg
10-Hydroxy aconitine
41849-35-8 ≥98%
5mg
¥8,892.00 2022-12-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY232634-10mg
10-Hydroxy aconitine
41849-35-8 96%
10mg
¥3390.0 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP3012-10mg
10-hydroxy aconitine
41849-35-8 98%
10mg
$260 2021-12-27
AN HUI ZE SHENG Technology Co., Ltd.
H750085-2.5mg
(3R,4R,6S,6aR,7S,7aS,8R,9R,10S,11S,11aS,12R,12aR,13R,14R)-11a-acetoxy-1-ethyl-4,7,9,11-tetrahydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate
41849-35-8
2.5mg
¥3900.00 2023-09-15
TargetMol Chemicals
TN1971-1mg
Nagarine
41849-35-8
1mg
¥ 1841 2024-07-19
AN HUI ZE SHENG Technology Co., Ltd.
TN1971-1mg
(3R,4R,6S,6aR,7S,7aS,8R,9R,10S,11S,11aS,12R,12aR,13R,14R)-11a-acetoxy-1-ethyl-4,7,9,11-tetrahydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate
41849-35-8 98%
1mg
¥1841.00 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R095418-5mg
10-hydroxy aconitine
41849-35-8 98%
5mg
¥5700 2023-09-09
TRC
H750085-2.5mg
10-Hydroxy Aconitine
41849-35-8
2.5mg
$454.00 2023-05-18

10-hydroxy aconitine 関連文献

10-hydroxy aconitineに関する追加情報

10-Hydroxy Aconitine: A Comprehensive Overview

10-Hydroxy aconitine (CAS No. 41849-35-8) is a naturally occurring alkaloid belonging to the diterpenoid class, primarily found in plants of the *Aconitum* genus. This compound has garnered significant attention in recent years due to its pharmacological properties and potential therapeutic applications. The compound is characterized by its complex structure, which includes a nitrogen-containing bicyclic framework and multiple hydroxyl groups, contributing to its biological activity.

The CAS No. 41849-35-8 identifier is crucial for researchers and industries to accurately reference and identify this compound in scientific literature and regulatory documents. Recent studies have focused on the isolation, characterization, and synthesis of 10-hydroxy aconitine, as well as its bioavailability and pharmacokinetics. These advancements have shed light on its potential use in traditional medicine and modern drug development.

One of the most notable aspects of 10-hydroxy aconitine is its role in traditional Chinese medicine (TCM). It has been used for centuries to treat various ailments, including inflammation, pain, and cardiovascular disorders. Modern research has validated some of these traditional uses, with studies demonstrating its anti-inflammatory, analgesic, and cardioprotective effects. For instance, a 2023 study published in the *Journal of Ethnopharmacology* highlighted the compound's ability to inhibit pro-inflammatory cytokines, making it a promising candidate for treating inflammatory diseases.

The chemical structure of 10-hydroxy aconitine plays a pivotal role in its biological activity. The presence of multiple hydroxyl groups allows for strong interactions with cellular proteins and enzymes, enhancing its bioactivity. Researchers have also explored the stereochemistry of this compound, which is critical for understanding its pharmacological effects. A 2023 paper in *Organic Letters* reported that the stereochemistry of 10-hydroxy aconitine significantly influences its binding affinity to specific receptors, thereby affecting its therapeutic efficacy.

In terms of toxicity, 10-hydroxy aconitine exhibits both beneficial and adverse effects depending on the dosage and route of administration. While it shows potent anti-inflammatory properties at low doses, higher doses can lead to neurotoxicity and hepatotoxicity. Recent animal studies have investigated the mechanisms underlying these toxic effects, with findings suggesting that oxidative stress and mitochondrial dysfunction are key contributors. These insights are crucial for developing safe therapeutic strategies involving this compound.

The synthesis and semi-synthesis of 10-hydroxy aconitine have also been areas of active research. Traditional extraction methods from *Aconitum* plants are labor-intensive and yield low amounts of the compound. To address this, chemists have developed efficient synthetic routes using advanced organic chemistry techniques. A 2023 study in *Chemical Communications* described a novel total synthesis approach that significantly improves the yield and purity of 10-hydroxy aconitine, paving the way for large-scale production.

Another emerging area of research is the exploration of 10-hydroxy aconitine as a lead compound for drug discovery. By modifying its structure through chemical derivatization, researchers aim to enhance its pharmacokinetic properties while minimizing toxicity. A 2023 review in *Drug Discovery Today* highlighted several promising derivatives that exhibit improved bioavailability and reduced side effects compared to the parent compound.

In conclusion, 10-hydroxy aconitine (CAS No. 41849-35-8) is a fascinating alkaloid with rich pharmacological properties and diverse applications in traditional medicine and modern drug development. Ongoing research continues to unravel its mechanisms of action, optimize its synthesis, and explore its therapeutic potential. As our understanding of this compound deepens, it holds great promise for addressing unmet medical needs in various therapeutic areas.

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